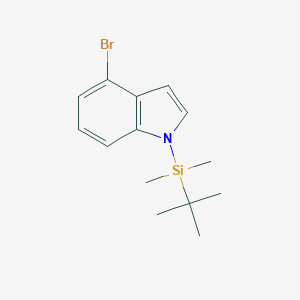

4-Bromo-1-(tert-butyldimethylsilyl)indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromoindol-1-yl)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHHTJMKYUPWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376830 | |

| Record name | 4-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193694-04-1 | |

| Record name | 4-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 193694-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-1-(tert-butyldimethylsilyl)indole chemical properties

An In-Depth Technical Guide to 4-Bromo-1-(tert-butyldimethylsilyl)indole: Chemical Properties, Reactivity, and Synthetic Applications

Introduction

This compound is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a bromine atom at the 4-position of the indole scaffold, combined with the robust tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen, facilitates selective functionalization through a variety of modern cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its application in key synthetic transformations.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 193694-04-1 | [][2][3][4] |

| Molecular Formula | C₁₄H₂₀BrNSi | [][2] |

| Molecular Weight | 310.30 g/mol | [][2] |

| IUPAC Name | (4-bromoindol-1-yl)-tert-butyl-dimethylsilane | [] |

| Purity | Typically ≥98% | [] |

| InChI Key | LTHHTJMKYUPWCR-UHFFFAOYAL | [] |

| SMILES | CC(C)(C)--INVALID-LINK--(C)N1C=CC2=C1C=CC=C2Br | [] |

Spectroscopic Data

| Spectroscopy | Expected Peaks and Patterns |

| ¹H NMR | Signals corresponding to the tert-butyl and dimethylsilyl protons of the TBS group (likely singlets in the upfield region), and distinct aromatic protons of the bromo-indole core. |

| ¹³C NMR | Resonances for the aliphatic carbons of the TBS group and the aromatic carbons of the indole ring, with the carbon bearing the bromine atom shifted accordingly. |

| Mass Spectrometry | The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in approximately 1:1 ratio).[5] A prominent fragmentation would be the loss of a tert-butyl group (M-57) or isobutylene (M-56), which is characteristic of TBS and tert-butoxycarbonyl (Boc) protected compounds.[5][6] |

Synthesis and Reactivity

The TBS protecting group on the indole nitrogen is crucial for many synthetic transformations. It enhances the solubility in organic solvents and, more importantly, prevents N-metalation during reactions like lithiation, directing reactivity to other positions on the indole ring.

Synthesis of this compound

The synthesis typically involves a two-step, one-pot procedure starting from 4-bromoindole. First, the indole nitrogen is deprotonated with a strong base, followed by the introduction of the TBS protecting group.

Key Reactions and Reactivity Pathways

The presence of the bromine atom at the C4 position opens up numerous possibilities for further functionalization, primarily through metal-catalyzed cross-coupling reactions and lithium-halogen exchange.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound. These protocols are generalized and may require optimization based on the specific substrates used.

Lithiation and Substitution

Halogen-lithium exchange at the C4 position provides a powerful route to introduce a variety of electrophiles. The reaction is typically fast at low temperatures.[7][8]

Methodology:

-

An oven-dried, three-necked, round-bottomed flask equipped with a magnetic stirring bar, an argon inlet, and a thermometer is charged with this compound (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of tert-butyllithium (t-BuLi) in pentane (2.1 equiv.) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 30-60 minutes.

-

The desired electrophile (1.2-1.5 equiv.) is then added, either neat or as a solution in anhydrous THF.

-

The reaction mixture is allowed to warm slowly to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most efficient methods for forming C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl moieties at the C4 position.[9][10][11][12]

Methodology:

-

To a reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

-

Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

-

Degas the reaction vessel by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the mixture to a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent, and concentrated in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 4-aryl-1-(tert-butyldimethylsilyl)indole.

Heck Coupling

The Heck reaction facilitates the vinylation of the C4 position, providing access to substituted styrenyl-type indoles, which are valuable precursors for further synthetic manipulations.[13][14][15]

Methodology:

-

Combine this compound (1.0 equiv.), the desired alkene (1.5-2.0 equiv.), a palladium source such as Pd(OAc)₂ (0.02-0.05 equiv.), a suitable phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.04-0.1 equiv.), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.) in a sealable reaction tube.

-

Add an anhydrous, deoxygenated solvent such as DMF, acetonitrile, or toluene.

-

Seal the vessel and heat the reaction mixture to 80-120 °C under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the 4-vinyl-1-(tert-butyldimethylsilyl)indole derivative.

Conclusion

This compound stands out as a highly valuable and adaptable building block for constructing complex, functionalized indole derivatives. The TBS protecting group provides stability and directs reactivity, while the C4-bromo substituent serves as a versatile handle for a range of powerful synthetic transformations. The protocols and data presented herein demonstrate its utility in key synthetic reactions, offering a robust platform for the generation of diverse molecular libraries for applications in drug discovery and materials science. Researchers can adapt these general procedures to a wide array of coupling partners to access novel and intricate molecular architectures.

References

- 2. scbt.com [scbt.com]

- 3. pschemicals.com [pschemicals.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. benchchem.com [benchchem.com]

- 6. Mass spectrometry and chromatography of t-butyldimethylsilyl derivatives of cytokinin bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 15. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

An In-depth Technical Guide to 4-Bromo-1-(tert-butyldimethylsilyl)indole

CAS Number: 193694-04-1

This technical guide provides a comprehensive overview of 4-Bromo-1-(tert-butyldimethylsilyl)indole, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, chemical reactivity, and applications, supported by experimental protocols and workflow diagrams.

Core Compound Properties

This compound is a synthetic heterocyclic compound. The introduction of the bulky tert-butyldimethylsilyl (TBDMS) group on the indole nitrogen serves a dual purpose: it protects the reactive N-H bond from unwanted side reactions and enhances the compound's solubility in common organic solvents. This strategic protection allows for selective functionalization at the C4-position via the bromo-substituent, making it a valuable building block for complex molecular architectures.[1][2]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 193694-04-1 | [3][][5] |

| IUPAC Name | 4-Bromo-1-(tert-butyldimethylsilyl)-1H-indole | [3][] |

| Synonyms | 4-Bromo-1-(TBDMS)indole | [3] |

| Molecular Formula | C₁₄H₂₀BrNSi | [3][][5] |

| Molecular Weight | 310.30 g/mol | [][5] |

| Purity | Typically ≥98% | [] |

| Appearance | Not specified (often an oil or low-melting solid) | |

| SMILES | CC(C)(C)--INVALID-LINK--(C)N1C=CC2=C1C(=CC=C2)Br | [] |

| InChI Key | LTHHTJMKYUPWCR-UHFFFAOYAL | [] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the N-protection of commercially available 4-bromoindole. This reaction is a standard silylation of the indole nitrogen using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Silylation of 4-Bromoindole

This protocol is a representative procedure based on standard silylation methods for indoles.

Materials:

-

4-Bromoindole

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Argon or Nitrogen gas inlet

-

Septa and syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoindole (1.0 equiv.).

-

Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Cautiously add sodium hydride (1.1 equiv.) portion-wise. (Alternatively, imidazole (1.2 equiv.) can be used as a milder base).

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes. If using NaH, the mixture is typically warmed to room temperature and stirred until hydrogen evolution ceases.

-

Silylating Agent Addition: Add a solution of TBDMSCl (1.1 equiv.) in the reaction solvent dropwise to the mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Chemical Reactivity and Applications in Drug Development

The TBDMS-protected 4-bromoindole is a versatile intermediate primarily utilized for modifications at the C4-position. The indole nucleus is a "privileged scaffold" found in numerous natural products and FDA-approved drugs, making its derivatives highly valuable in medicinal chemistry.[1][2][6][7] The C4-substituted indoles are key components in compounds targeting a range of conditions, including neurodegenerative diseases and cancer.[6][7]

Caption: Major synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are cornerstones of modern drug discovery.

-

Suzuki-Miyaura Coupling: This reaction couples the bromoindole with a boronic acid or ester to form a C-C bond, introducing aryl or vinyl substituents. This is a common method for creating biaryl structures prevalent in pharmaceuticals.

-

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling with a terminal alkyne, a valuable transformation for creating rigid molecular scaffolds or intermediates for further synthesis.

-

Buchwald-Hartwig Amination: This method forms a C-N bond by coupling with an amine, providing direct access to 4-aminoindole derivatives, which are important pharmacophores.

Metal-Halogen Exchange

Treatment of 4-bromo-1-(TBDMS)indole with a strong organolithium base (e.g., n-butyllithium or tert-butyllithium) at low temperatures (−78 °C) facilitates a metal-halogen exchange. This generates a highly reactive 4-lithioindole intermediate. This nucleophilic species can then be "quenched" with a wide variety of electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes, ketones) to install diverse functional groups at the C4-position.

Spectroscopic Profile (Expected)

While specific spectra for this compound require experimental acquisition, the expected characteristics are as follows:

-

¹H NMR: Signals corresponding to the aromatic protons on the indole ring system (typically in the δ 6.5-7.5 ppm range). A sharp singlet integrating to 9 protons for the tert-butyl group (around δ 1.0 ppm) and a sharp singlet integrating to 6 protons for the two methyl groups on the silicon atom (around δ 0.6 ppm).

-

¹³C NMR: Resonances for the eight aromatic carbons of the indole core, and distinct signals for the carbons of the TBDMS group (quaternary silicon-bearing carbon, methyl carbons).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity) due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: Characteristic aromatic C-H and C=C stretching frequencies. The absence of a broad N-H stretch (around 3400 cm⁻¹) confirms the successful protection of the indole nitrogen.

Safety, Handling, and Storage

-

Safety Precautions: Based on the parent compound 4-bromoindole, this chemical should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[8] All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container under an inert gas (e.g., Argon) at low temperatures (e.g., 4°C) and protected from light to prevent degradation.[9]

Conclusion

This compound (CAS: 193694-04-1) is a strategically designed and highly valuable intermediate for organic synthesis. The TBDMS protecting group provides stability and solubility while the C4-bromo substituent serves as a versatile handle for a wide array of chemical transformations, including powerful palladium-catalyzed cross-coupling reactions and lithiation-electrophile quench sequences. Its utility in constructing complex, C4-functionalized indole scaffolds makes it an indispensable tool for researchers and scientists in the field of medicinal chemistry and drug development.

References

- 1. news-medical.net [news-medical.net]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR of 4-Bromo-1-(tert-butyldimethylsilyl)indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-1-(tert-butyldimethylsilyl)indole. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the known spectral characteristics of 4-bromoindole and the typical chemical shifts associated with the tert-butyldimethylsilyl (TBDMS) protecting group. This information is crucial for the structural verification and purity assessment of this compound in synthetic and medicinal chemistry applications.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its constituent fragments: the 4-bromoindole core and the N-linked tert-butyldimethylsilyl group. The introduction of the silyl group on the indole nitrogen is expected to induce slight shifts in the resonance of the indole ring protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d | 1H | H-7 |

| ~7.3 - 7.4 | d | 1H | H-5 |

| ~7.2 - 7.3 | d | 1H | H-2 |

| ~7.0 - 7.1 | t | 1H | H-6 |

| ~6.6 - 6.7 | d | 1H | H-3 |

| ~0.9 - 1.0 | s | 9H | -C(CH₃)₃ |

| ~0.6 - 0.7 | s | 6H | -Si(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~138 - 139 | C-7a |

| ~129 - 130 | C-3a |

| ~128 - 129 | C-2 |

| ~124 - 125 | C-6 |

| ~122 - 123 | C-5 |

| ~114 - 115 | C-4 |

| ~112 - 113 | C-7 |

| ~103 - 104 | C-3 |

| ~26 - 27 | -C(C H₃)₃ |

| ~19 - 20 | -C (CH₃)₃ |

| ~-3 to -5 | -Si(C H₃)₂ |

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Specific parameters may need to be optimized based on the available instrumentation and the characteristics of the sample.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently mix the solution to ensure homogeneity.

Data Acquisition

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 12-16 ppm, centered around 6-7 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

-

Pulse Program: Standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: ~240 ppm, centered around 100-120 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption line shapes and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integration and Analysis: Integrate all signals in the ¹H NMR spectrum to determine the relative number of protons. Assign signals based on their chemical shifts, multiplicities, and coupling constants.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

Caption: General workflow for NMR data analysis.

Mass spectrometry of 4-Bromo-1-(tert-butyldimethylsilyl)indole

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-1-(tert-butyldimethylsilyl)indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric behavior of this compound, a compound of interest in synthetic chemistry and drug discovery. The following sections detail its predicted fragmentation patterns under electron ionization (EI), present quantitative data in a structured format, and provide a general experimental protocol for its analysis.

Molecular Characteristics and Isotopic Signature

This compound has the molecular formula C₁₄H₂₀BrNSi and a molecular weight of approximately 310.30 g/mol .[1][] A key feature in its mass spectrum is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3][4][5] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by two mass-to-charge units (m/z), designated as M⁺ and M+2.[3][6][7] This signature is a definitive indicator for the presence of a single bromine atom in the molecule.

Predicted Electron Ionization (EI) Fragmentation

While a specific experimental mass spectrum for this compound is not widely published, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on the well-established behavior of silylated compounds, indole derivatives, and halogenated aromatic rings.

The primary fragmentation events are expected to involve the tert-butyldimethylsilyl (TBDMS) protecting group and the indole core. The most characteristic fragmentation of the TBDMS group is the loss of a tert-butyl radical.

Key Predicted Fragmentation Pathways:

-

Molecular Ion (M•⁺): The intact molecule after ionization, which will exhibit the characteristic 1:1 isotopic pattern for bromine at m/z 310 and 312.

-

Loss of a Methyl Radical ([M-15]⁺): A common initial fragmentation for TBDMS groups is the loss of a methyl radical (•CH₃), leading to a more stable silylium ion.

-

Loss of a tert-Butyl Radical ([M-57]⁺): This is the most significant and often the base peak in the mass spectra of TBDMS-protected compounds. The cleavage of the silicon-carbon bond results in the loss of a tert-butyl radical (•C(CH₃)₃).

-

Loss of the TBDMS group ([M-115]⁺): Cleavage of the N-Si bond results in the loss of the entire tert-butyldimethylsilyl group, yielding the 4-bromoindole radical cation.

-

Fragmentation of the Indole Core: Following the loss of the TBDMS group, the resulting 4-bromoindole ion can undergo further fragmentation, such as the loss of the bromine atom or cleavage of the indole ring structure. A known fragmentation of the indole core involves the loss of HCN.[8]

Quantitative Data Summary

The predicted quantitative data for the major fragments of this compound are summarized in the table below. The relative abundance is an educated prediction based on the known stability of the resulting ions.

| Predicted m/z | Fragment Ion | Interpretation | Predicted Relative Abundance |

| 310 / 312 | [C₁₄H₂₀BrNSi]⁺ | Molecular Ion (M•⁺) | Low to Medium |

| 295 / 297 | [M - CH₃]⁺ | Loss of a methyl radical from the TBDMS group | Medium |

| 253 / 255 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical from the TBDMS group | High (Likely Base Peak) |

| 195 / 197 | [C₈H₅BrN]⁺ | Loss of the TBDMS group, forming the 4-bromoindole cation | Medium |

| 116 | [C₈H₆N]⁺ | Loss of the bromine atom from the 4-bromoindole cation | Medium to Low |

| 89 | [C₇H₅]⁺ | Loss of HCN from the [C₈H₆N]⁺ fragment | Low |

Experimental Protocols

The following is a general experimental protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

A. Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of the solid sample in 1 mL of a high-purity volatile organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dilution: If necessary, dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent to avoid column and detector saturation.

B. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this type of compound.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp 1: Increase to 170°C at a rate of 10°C/min.

-

Ramp 2: Increase to 280°C at a rate of 30°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways.

Caption: GC-MS Experimental Workflow for the Analysis of this compound.

Caption: Predicted EI Fragmentation Pathway for this compound.

References

- 1. scbt.com [scbt.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. savemyexams.com [savemyexams.com]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

4-Bromo-1-(tert-butyldimethylsilyl)indole: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-(tert-butyldimethylsilyl)indole has emerged as a versatile and valuable building block in modern organic synthesis. The strategic placement of the bromine atom at the 4-position, combined with the sterically demanding and readily cleavable tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen, offers a powerful handle for a variety of synthetic transformations. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, and extensive applications in constructing complex molecular architectures, particularly in the realm of drug discovery and materials science. Detailed experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions and deprotection strategies, are presented alongside quantitative data to facilitate practical application in the laboratory.

Introduction

The indole scaffold is a ubiquitous and privileged structure found in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of synthetic methodologies for the regioselective functionalization of the indole nucleus is of paramount importance. This compound serves as a stable, readily handled precursor for the introduction of diverse functionalities at the C4-position of the indole ring. The TBS group not only protects the indole nitrogen from undesired side reactions but also enhances solubility in organic solvents and can direct lithiation at the C2-position if desired. The C4-bromo substituent is primed for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 193694-04-1 | [1] |

| Molecular Formula | C₁₄H₂₀BrNSi | [1] |

| Molecular Weight | 310.30 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

Synthesis of this compound

The title compound is typically prepared from commercially available 4-bromoindole through the protection of the indole nitrogen with a tert-butyldimethylsilyl group.

Experimental Protocol: Silylation of 4-Bromoindole

Reaction Scheme:

References

The Strategic Role of the Tert-butyldimethylsilyl (TBDMS) Group in Indole Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone structural motif in a vast array of pharmaceuticals, natural products, and functional materials. Its chemical manipulation, however, is often complicated by the reactivity of the N-H bond, which can interfere with desired transformations at the carbon framework. Effective protection of the indole nitrogen is therefore a critical strategic consideration in complex synthetic campaigns. Among the arsenal of available protecting groups, the tert-butyldimethylsilyl (TBDMS or TBS) group has emerged as a versatile and robust option, prized for its unique balance of stability and facile, selective cleavage.

This technical guide provides a comprehensive overview of the role of the TBDMS group in indole chemistry, detailing its introduction, stability profile, and removal. It further explores its critical function in directing reactivity for the targeted functionalization of the indole core and its application in the total synthesis of complex molecules.

Introduction and Removal of the TBDMS Group

The protection of the indole nitrogen as its N-TBDMS derivative is typically achieved under standard silylation conditions. The bulky tert-butyl group imparts significant steric hindrance around the silicon atom, rendering the N-Si bond remarkably stable to a variety of non-acidic and non-fluoride-mediated reaction conditions, yet amenable to selective removal.

Data Presentation: Protection and Deprotection Conditions

The following tables summarize common conditions for the N-silylation of indoles and the subsequent deprotection of the N-TBDMS group. Yields are representative and can vary based on the specific indole substrate.

Table 1: N-TBDMS Protection of Indoles

| Reagents | Base | Solvent | Temperature | Time | Typical Yield | Citation(s) |

| TBDMSCl | n-BuLi | THF | -78°C to 0°C | 3 h | >95% | [1] |

| TBDMSCl | NaH | DMF | 0°C to RT | 2-4 h | High | [2] |

| TBDMSCl | Imidazole | DMF | RT | 12-24 h | Good to High | [3][4] |

| TBDMSOTf | 2,6-Lutidine | CH₂Cl₂ | 0°C to RT | 1-3 h | High |

Table 2: Deprotection of N-TBDMS Indoles

| Reagent(s) | Solvent | Temperature | Time | Notes | Citation(s) |

| TBAF (1.1 eq) | THF | RT | 0.5 - 4 h | Most common method; fluoride-mediated cleavage. | [3][4][5][6] |

| HF•Pyridine | THF/Pyridine | 0°C to RT | 1 - 3 h | Buffered fluoride source, can be milder than TBAF. | |

| Acetic Acid/H₂O (2:1) | THF | RT | 12 - 24 h | Mild acidic hydrolysis. | [3] |

| 1M HCl | MeOH | RT | < 30 min | Stronger acid, rapid cleavage. | [4] |

| Oxone® | MeOH/H₂O | RT | 3 - 24 h | Mild oxidative cleavage. | [3] |

| Acetyl Chloride (cat.) | MeOH | 0°C to RT | 0.5 - 2 h | In situ generation of HCl. Tolerates many other groups. | [3][7] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for success. The following protocols are representative examples for the protection, functionalization, and deprotection of indoles.

Protocol 1: N-Protection of Indole with TBDMSCl[1]

This procedure details the initial N-silylation of indole, which can then be used in subsequent functionalization steps.

-

Materials: Indole (1.0 eq), Anhydrous Tetrahydrofuran (THF), n-Butyllithium (1.1 eq, 1.6 M in hexanes), tert-Butyldimethylsilyl chloride (1.1 eq).

-

Procedure:

-

Dissolve indole in anhydrous THF in an oven-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add n-butyllithium dropwise via cannula. After the addition, warm the mixture to -10°C and stir for 15 minutes.

-

Cool the resulting solution of indolyl lithium to -50°C.

-

Add a solution of tert-butyldimethylsilyl chloride in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to 0°C and stir for 3 hours.

-

The reaction can be monitored by TLC. Upon completion, the reaction is typically quenched with a saturated aqueous solution of NH₄Cl.

-

The product, 1-(tert-butyldimethylsilyl)indole, is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by flash chromatography if necessary.

-

Protocol 2: Deprotection of N-TBDMS Indole using TBAF[3][4]

This is the most frequently used method for the cleavage of the N-Si bond.

-

Materials: N-TBDMS protected indole (1.0 eq), Anhydrous Tetrahydrofuran (THF), Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF).

-

Procedure:

-

Dissolve the N-TBDMS protected indole in anhydrous THF at room temperature under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution.

-

Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected indole.

-

Role in Directing Reactivity: Lithiation and Functionalization

One of the most powerful applications of N-TBDMS protection is in facilitating the regioselective functionalization of the indole ring via directed ortho-metalation (DoM). The N-H proton of an unprotected indole is the most acidic site, leading to deprotonation with strong bases. Once protected, however, lithiation can be directed to the C2 position. The N-TBDMS group is particularly well-suited for this, as it is stable to the strongly basic alkyllithium reagents required for C-H deprotonation.

The resulting 2-lithio-1-(TBDMS)indole is a potent nucleophile that can react with a wide range of electrophiles to introduce functionality exclusively at the C2 position. A subsequent bromination at the C3 position can be achieved, followed by a second lithium-halogen exchange to generate a 3-lithio species, enabling functionalization at C3. This stepwise approach provides complete control over the substitution pattern.

This strategy, detailed in Organic Syntheses, provides a robust and high-yielding pathway to specifically substituted indoles, which are critical intermediates in drug development.[1]

Applications in Multi-Step Synthesis

The choice of a protecting group is often dictated by its compatibility with subsequent reaction steps. The N-TBDMS group has proven superior in specific contexts, such as palladium-catalyzed cross-coupling reactions, where other common protecting groups fail or give lower yields.

Case Study: Synthesis of Nortopsentin Analogues

In the synthesis of precursors to bis-indole alkaloids like the Nortopsentins, a key step involves the Suzuki-Miyaura cross-coupling of an indole-3-boronic acid with a halogenated heterocycle. Research has shown that when using indole-3-boronic acid, the choice of the N-protecting group is critical to the success of the coupling. In a comparative study, the N-TBDMS protected indole-3-boronic acid provided the highest yield in a palladium-catalyzed coupling reaction. The use of other protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) and MOM (methoxymethyl) resulted in lower yields of the desired product. This highlights the advantageous electronic and steric profile of the TBDMS group in facilitating the transmetalation step of the catalytic cycle under these conditions.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cssp.chemspider.com [cssp.chemspider.com]

- 7. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]

The Versatility of Bromoindoles in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic introduction of bromine atoms to this privileged scaffold, creating bromoindoles, has emerged as a powerful strategy for enhancing therapeutic potential. The unique physicochemical properties conferred by bromine, such as increased lipophilicity and altered electronic distribution, often lead to improved biological potency and target selectivity.[1] This technical guide provides an in-depth exploration of the applications of bromoindoles in medicinal chemistry, focusing on their diverse biological activities, their role as pivotal synthetic intermediates, and the experimental methodologies underpinning their investigation.

Therapeutic Applications of Bromoindoles

Bromoindoles exhibit a remarkable spectrum of biological activities, with significant potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders.[1]

Anticancer Activity

Bromoindole derivatives have shown considerable promise as anticancer agents, targeting key oncogenic pathways.[2] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and the disruption of cellular processes essential for tumor growth and survival.[2]

A significant area of research has been the development of bromoindole-based kinase inhibitors.[3] For instance, novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast), through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][4] This inhibition leads to cell cycle arrest and the induction of apoptosis.[2]

Marine natural products have also yielded potent anticancer bromoindoles. N-acetylated aplicyanins, bromoindole derivatives from the tunicate Aplidium cyaneum, exhibit potent antimitotic and cytotoxic activities against tumor cell lines such as HT-29, A549, and MDA-MB-231, with GI50 values in the sub-micromolar range.[5]

Table 1: Anticancer Activity of Bromoindole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |

| 5-Bromoindole-2-carboxylic acid derivatives | HepG2, A549, MCF-7 | IC50 | Varies (potent) | [2][4] |

| N-acetylated aplicyanin B | HT-29 | GI50 | 0.39 µM | [5] |

| A549 | GI50 | 0.66 µM | [5] | |

| MDA-MB-231 | GI50 | 0.42 µM | [5] | |

| N-acetylated aplicyanin D | HT-29 | GI50 | 0.33 µM | [5] |

| A549 | GI50 | 0.63 µM | [5] | |

| MDA-MB-231 | GI50 | 0.41 µM | [5] | |

| N-acetylated aplicyanin F | HT-29 | GI50 | 0.47 µM | [5] |

| A549 | GI50 | 1.31 µM | [5] | |

| MDA-MB-231 | GI50 | 0.81 µM | [5] | |

| 3-(2-Bromoethyl)-indole (BEI-9) | SW480 colon cancer | IC50 | 12.5 µM | [6] |

| HCT116 colon cancer | IC50 | 5 µM | [6] |

Anti-inflammatory Activity

Certain bromoindoles have demonstrated significant anti-inflammatory properties. A key mechanism underlying these effects is the inhibition of NF-κB (Nuclear Factor kappa B) translocation.[1] In lipopolysaccharide (LPS)-stimulated macrophages, compounds like 6-bromoindole and 6-bromoisatin have been shown to significantly reduce the translocation of NF-κB to the nucleus.[1] This, in turn, downregulates the expression of pro-inflammatory genes, leading to a decrease in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[1]

Studies on brominated indoles from the marine mollusc Dicathais orbita have identified their potential as anti-inflammatory agents. Both crude extracts and purified mono-brominated indole and isatin compounds showed significant inhibitory activity against NO, TNF-α, and PGE2.[1] The position of the bromine atom on the isatin ring was found to significantly affect activity, with the order of potency being 5-Br > 6-Br > 7-Br.[1]

Table 2: Anti-inflammatory Activity of Bromoindole Derivatives

| Compound/Extract | Target/Assay | Activity Metric | Value | Reference(s) |

| Dicathais orbita hypobranchial gland extract | NO production | IC50 | 30.8 µg/mL | [1] |

| TNF-α production | IC50 | 43.03 µg/mL | [1] | |

| PGE2 production | IC50 | 34.24 µg/mL | [1] | |

| 6-Bromoindole | NF-κB translocation | % Inhibition | 60.7% at 40 µg/mL | [1] |

| PGE2 inhibition | IC50 | 223.28 µM | [1] | |

| 6-Bromoisatin | NF-κB translocation | % Inhibition | 63.7% at 40 µg/mL | [1] |

| PGE2 inhibition | IC50 | 293.02 µM | [1] | |

| 5-Bromoisatin | TNF-α inhibition | IC50 | 38.05 µM | [7] |

| NO inhibition | IC50 | 151.6 µM | [7] | |

| 5,6-Dibromo-L-hypaphorine | Bee venom PLA2 inhibition | IC50 | 0.2 mM | [5] |

Antimicrobial and Antiviral Activities

Bromoindoles have also been investigated for their antimicrobial and antiviral properties. For instance, tulongicin A, a bromoindole alkaloid from the marine sponge Topsentia sp., has shown strong antimicrobial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.2 µg/mL.[7] Furthermore, some indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in antiretroviral therapy for HIV.[2] They function by binding to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity.[2]

Table 3: Antimicrobial Activity of Bromoindole Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference(s) |

| Tulongicin A | Staphylococcus aureus | MIC | 1.2 µg/mL | [7] |

| 5-bromoindole 3-7-3 analogue (19) | S. aureus ATCC 25923 | MIC | 12.5 µg/mL (12.7 µM) | [2] |

| P. aeruginosa ATCC 27853 | MIC | 100 µg/mL (106 µM) | [2] | |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli, S. aureus, Klebsiella pneumoniae | MIC | 8 mg/L | [8] |

Neuroprotective Effects

Beyond their anticancer and anti-inflammatory roles, bromoindoles have shown potential as inhibitors of enzymes relevant to neurodegenerative diseases.[1] For example, 5-bromoindole is recognized for its potential as a Glycogen Synthase Kinase 3 (GSK-3) inhibitor.[9] Dysregulation of GSK-3 is implicated in various diseases, including Alzheimer's.[9]

Bromoindoles as Synthetic Intermediates

Bromoindoles, particularly 4-bromoindole and 5-bromoindole, are versatile intermediates in organic synthesis, enabling the creation of complex molecules for drug discovery.[5] The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[3] These reactions allow for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize pharmacological properties.[3] This is particularly valuable in the synthesis of kinase inhibitors targeting EGFR, VEGFR, and BRAF kinase.[3]

Signaling Pathways and Experimental Workflows

Inhibition of NF-κB Signaling Pathway

dot

Caption: Inhibition of NF-κB translocation by bromoindoles.

Inhibition of EGFR Signaling Pathway

dot

Caption: Inhibition of EGFR signaling by bromoindole derivatives.

Experimental Workflow: Synthesis and Screening of Bromoindole-Derived Kinase Inhibitors

dot

Caption: Workflow for synthesis and screening of bromoindole kinase inhibitors.

Experimental Protocols

Synthesis of 5-Arylindoles via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 5-bromoindole with an arylboronic acid.

Materials:

-

5-Bromoindole

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (ligand)

-

Potassium carbonate (K₂CO₃)

-

Water:Acetonitrile mixture (e.g., 4:1)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vial with a stir bar

-

Standard laboratory glassware

Procedure:

-

To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.

-

Add the catalyst solution to the reaction vial containing the solids.

-

Seal the vial and stir the mixture at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 2-18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.[2]

MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of bromoindole derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, HepG2, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Bromoindole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the bromoindole derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add MTT solution to each well (e.g., 10 µL of 5 mg/mL solution) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Shake the plate for a few minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is used to assess the anti-inflammatory activity of bromoindoles by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM)

-

96-well plates

-

Bromoindole derivatives

-

Lipopolysaccharide (LPS)

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the bromoindole derivatives for a specified time (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by the bromoindole derivatives compared to the LPS-stimulated control.

Conclusion

Bromoindoles represent a versatile and highly promising class of compounds in medicinal chemistry. Their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscores their therapeutic potential. The amenability of the bromoindole scaffold to synthetic modification through modern cross-coupling techniques allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The continued investigation of naturally occurring and synthetic bromoindoles is poised to deliver novel therapeutic agents for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-1-(tert-butyldimethylsilyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Bromo-1-(tert-butyldimethylsilyl)indole from 4-bromoindole. The protection of the indole nitrogen with a tert-butyldimethylsilyl (TBDMS) group is a crucial step in multi-step syntheses, enhancing solubility in organic solvents and enabling subsequent functionalization at other positions of the indole ring. This protocol outlines the necessary reagents, conditions, and purification methods to obtain the desired product in high purity.

Introduction

4-Bromoindole is a versatile starting material in the synthesis of various biologically active compounds and functional materials. The protection of the N-H group is often necessary to prevent undesired side reactions in subsequent synthetic steps, such as metal-halogen exchange or C-H functionalization. The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for the indole nitrogen, offering stability under a range of reaction conditions while allowing for selective removal when needed. This protocol details a reliable method for the silylation of 4-bromoindole.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Bromoindole | 1.0 eq | Starting material. |

| TBDMS-Cl | 1.1 - 1.2 eq | Silylating agent. A slight excess ensures complete reaction. |

| Imidazole | 2.0 - 2.2 eq | Base and catalyst. |

| Solvent | ||

| N,N-Dimethylformamide (DMF) | 5 - 10 mL per gram of 4-bromoindole | Anhydrous grade is essential for the reaction's success. |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25 °C) | The reaction is typically carried out at room temperature. |

| Reaction Time | 2 - 12 hours | Monitor by TLC until the starting material is consumed. |

| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent moisture from interfering with the reaction. |

| Work-up & Purification | ||

| Extraction Solvent | Ethyl acetate / Hexanes | A mixture of these solvents is commonly used for extraction. |

| Purification Method | Flash Column Chromatography | Silica gel is used as the stationary phase. |

| Expected Yield | 85 - 95% | Typical yields for this type of reaction are generally high. |

Experimental Protocol

Materials:

-

4-Bromoindole

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromoindole (1.0 eq) and imidazole (2.2 eq).

-

Dissolution: Add anhydrous DMF (5-10 mL per gram of 4-bromoindole) to the flask and stir the mixture at room temperature until all solids have dissolved.

-

Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexanes). The reaction is complete when the 4-bromoindole spot is no longer visible. This typically takes 2-12 hours.

-

Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pure compound.

Characterization Data

The final product, this compound, has a molecular weight of 310.30 g/mol and a molecular formula of C₁₄H₂₀BrNSi.[1] The melting point is reported to be in the range of 82-84 °C.[2]

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Anhydrous DMF is a combustible liquid and is harmful if inhaled or absorbed through the skin. Handle with care.

-

TBDMS-Cl is corrosive and moisture-sensitive. Handle in a dry environment.

-

Imidazole is corrosive and can cause burns. Avoid contact with skin and eyes.

References

Application Notes and Protocols for Suzuki Coupling with 4-Bromo-1-(tert-butyldimethylsilyl)indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[2][3] The indole scaffold is a privileged motif in medicinal chemistry, present in numerous biologically active natural products and synthetic drugs.[2][4] Consequently, methods for the functionalization of the indole core are of significant interest in drug discovery and development.[2]

This document provides a detailed protocol for the Suzuki coupling of 4-Bromo-1-(tert-butyldimethylsilyl)indole with various aryl and heteroaryl boronic acids. The tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen enhances stability and solubility in organic solvents, facilitating the coupling reaction. The following protocols and data offer a robust starting point for researchers engaged in the synthesis of 4-substituted indole derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron species (boronic acid) transfers its organic group to the palladium(II) complex. The base is crucial for activating the boronic acid.[5]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[3][6] For nitrogen-containing heterocycles like indoles, careful optimization of reaction conditions is often necessary to prevent catalyst inhibition and other undesired processes.[7]

Experimental Protocols

The following are generalized procedures for the Suzuki coupling of this compound. Optimization for specific substrates may be required.

Protocol 1: General Procedure with Pd(dppf)Cl₂

This protocol is a good starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

1,4-Dioxane or Dimethoxyethane (DME)

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst ([Pd(dppf)Cl₂], 1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or DME) and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction mixture should be stirred to ensure proper mixing.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water or brine.[9]

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-(tert-butyldimethylsilyl)indole.[10]

Protocol 2: Alternative Conditions with Pd(PPh₃)₄

This protocol utilizes a different common palladium catalyst and may be advantageous for certain substrates.

Materials:

-

Same as Protocol 1, with the exception of the catalyst.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

-

Cesium carbonate (Cs₂CO₃) can be used as an alternative base.

Procedure:

-

Follow steps 1-3 from Protocol 1, using Pd(PPh₃)₄ as the catalyst and potentially Cs₂CO₃ as the base.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Follow steps 5-9 from Protocol 1 for monitoring, workup, and purification.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids, based on typical outcomes for similar substrates found in the literature.

| Entry | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 91 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | DME/H₂O (5:1) | 85 | 16 | 88 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 10 | 85 |

| 4 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 95 | 14 | 93 |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (3) | DME/H₂O (5:1) | 90 | 18 | 89 |

Mandatory Visualizations

Experimental Workflow

Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

References

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. benchchem.com [benchchem.com]

- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 4. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Heck Reaction of 4-Bromo-1-(tert-butyldimethylsilyl)indole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Heck reaction of 4-Bromo-1-(tert-butyldimethylsilyl)indole. This reaction is a powerful tool for carbon-carbon bond formation, enabling the introduction of various alkenyl groups at the C4 position of the indole ring. The resulting 4-alkenylindole derivatives are valuable intermediates in the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. The bulky tert-butyldimethylsilyl (TBDMS) protecting group on the indole nitrogen enhances solubility in organic solvents and can influence the reactivity and regioselectivity of the coupling reaction.

Data Presentation: Summary of Heck Reaction Conditions

The efficiency of the Heck reaction with this compound is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. The following tables summarize typical reaction conditions and reported yields for analogous bromoindole substrates, which can serve as a starting point for optimizing the reaction of the title compound.

Table 1: Heck Coupling of Bromoindoles with Acrylates

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |

| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 | General Aryl Bromide |

| 2 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High | General Conditions |

| 3 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.8) | NaBr (grinding) | 800 rpm | 1.5 | Good-Excellent | 3-Bromoindazole |

Table 2: Heck Coupling of Bromoindoles with Styrenes

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time | Yield (%) | Reference Substrate |

| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 | 5-Bromoindole[1] |

| 2 | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/H₂O (10:1) | 80 | - | High | General Conditions |

| 3 | Styrene | Pd(OAc)₂ (1) | None | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | Good | 4-Bromoacetophenone |

Note: The bulky TBDMS group on the nitrogen of this compound may necessitate the use of sterically hindered phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), to facilitate the reaction.

Experimental Protocols

This section provides detailed methodologies for performing the Heck reaction with this compound. Two representative protocols are presented, one using conventional heating and another employing microwave irradiation for accelerated reaction times.

Protocol 1: Heck Reaction with n-Butyl Acrylate using Conventional Heating

Materials:

-

This compound

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv), and n-butyl acrylate (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(alkenyl)-1-(tert-butyldimethylsilyl)indole.

Protocol 2: Microwave-Assisted Heck Reaction with Styrene

Materials:

-

This compound

-

Styrene

-

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (MeCN)

-

Deionized water

-

Microwave reactor vial

-

Magnetic stir bar

-

Celite

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine this compound (0.5 mmol), sodium tetrachloropalladate(II) (0.025 mmol, 5 mol%), SPhos (0.075 mmol, 15 mol%), and sodium carbonate (2.0 mmol, 4.0 equiv).

-

Solvent and Reagent Addition: Add a 1:1 mixture of acetonitrile and water (4 mL) and styrene (0.75 mmol, 1.5 equiv).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 150 °C for 15-30 minutes.[1]

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

References

Application Notes and Protocols: Lithiation of 4-Bromo-1-(tert-butyldimethylsilyl)indole for Versatile Functionalization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the functionalization of the indole scaffold at the C-4 position via lithiation of 4-bromo-1-(tert-butyldimethylsilyl)indole. The tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen facilitates regioselective bromine-lithium exchange at the C-4 position, creating a versatile nucleophilic intermediate. This organolithium species can be trapped with a variety of electrophiles to introduce diverse functional groups, providing a powerful synthetic route to novel 4-substituted indole derivatives. These derivatives are valuable building blocks in medicinal chemistry and drug development. This guide offers detailed methodologies, data presentation in tabular format for easy comparison of results with various electrophiles, and visual diagrams of the experimental workflow and chemical pathways.

Introduction